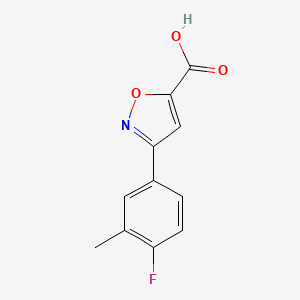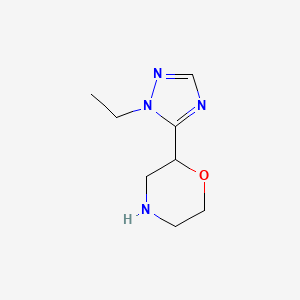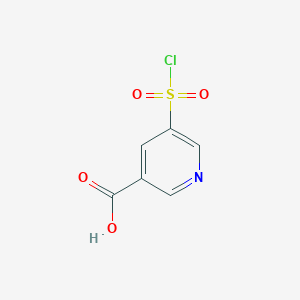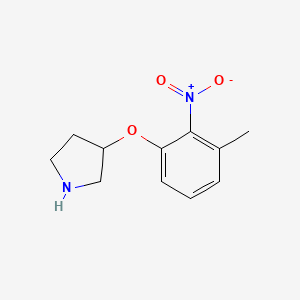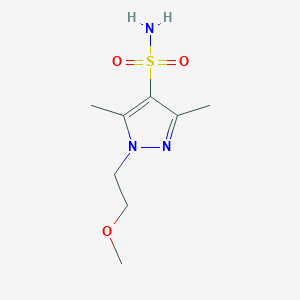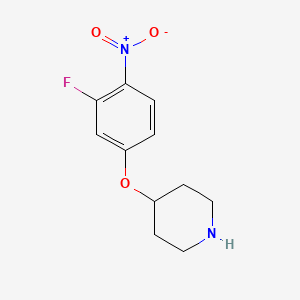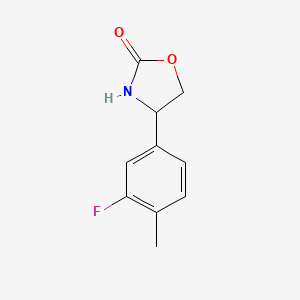![molecular formula C8H13N3 B13614266 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety
Méthodes De Préparation
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then treated with an amine, such as cyclopropylamine, to yield the final product .
Analyse Des Réactions Chimiques
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclopropane ring are replaced with other groups.
Applications De Recherche Scientifique
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-methyl-1H-pyrazole: A simpler compound with a pyrazole ring, used as a precursor in the synthesis of more complex molecules.
Cyclopropylamine: A compound with a cyclopropane ring and an amine group, used in various organic synthesis reactions.
Pyrazole derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
The uniqueness of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine lies in its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-[(1-methylpyrazol-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-11-5-2-7(10-11)6-8(9)3-4-8/h2,5H,3-4,6,9H2,1H3 |
Clé InChI |
QFCWHAXNUXQWDF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)CC2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


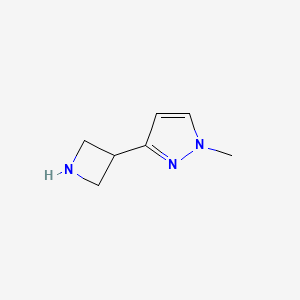
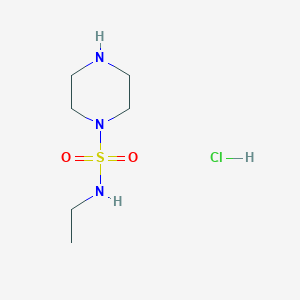

![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)


